molecular formula C29H30BrN3O5S B12054408 N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476483-22-4

N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12054408
CAS No.: 476483-22-4
M. Wt: 612.5 g/mol
InChI Key: GHHKHNBJQZMEPF-UHFFFAOYSA-N
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Description

N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a polycyclic carboxamide derivative featuring a hexahydroquinoline core fused with a benzo[d]thiazole moiety. The compound’s molecular formula is C28H28BrN3O5S (molecular weight: 598.5 g/mol), as inferred from structurally similar analogs . Key structural features include:

  • A 5-oxo-hexahydroquinoline scaffold with 2,7,7-trimethyl substitution.
  • A 2,4,5-trimethoxyphenyl group at position 4, contributing to steric bulk and electronic modulation.

This compound shares synthetic pathways with other hexahydroquinoline derivatives, typically synthesized via multicomponent reactions involving aldehydes, dimedone, and acetoacetanilide derivatives under acidic catalysis (e.g., p-TSA in ethanol) .

Properties

CAS No.

476483-22-4

Molecular Formula

C29H30BrN3O5S

Molecular Weight

612.5 g/mol

IUPAC Name

N-(5-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C29H30BrN3O5S/c1-14-24(27(35)33-28-32-17-9-15(30)7-8-23(17)39-28)25(26-18(31-14)12-29(2,3)13-19(26)34)16-10-21(37-5)22(38-6)11-20(16)36-4/h7-11,25,31H,12-13H2,1-6H3,(H,32,33,35)

InChI Key

GHHKHNBJQZMEPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3OC)OC)OC)C(=O)NC4=NC5=C(S4)C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through multi-step organic synthesis. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions typically include acidic catalysts and elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Biginelli reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of robust purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and quinoline rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would require further investigation through biochemical assays and molecular modeling .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s structural analogs vary in substituents on the aromatic rings and heterocyclic moieties, leading to distinct physicochemical and biological profiles:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups (IR, NMR) Bioactivity Context
Target Compound 2,4,5-Trimethoxyphenyl, 5-Br-benzothiazole 598.5 Not Reported C=O (amide, ketone: ~1644–1693 cm⁻¹) Anticancer (inferred)
B2 : 4-(4-Bromophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide 4-Bromophenyl, 2-methylthiazole 455.4 261 C=O (amide: 1644 cm⁻¹), NH (3182 cm⁻¹) Not Specified
4g : N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide 4-Chlorophenyl, benzothiazole ~400 (estimated) Not Reported C=O (amide: ~1640–1680 cm⁻¹) Antimicrobial
Entry 5 (): Benzyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-hexahydroquinoline-3-carboxylate 3,4,5-Trimethoxyphenyl ~550 (estimated) Not Reported C=O (ester: ~1700 cm⁻¹) Antioxidant/antibacterial

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 5-bromo and 2,4,5-trimethoxy substituents enhance electron-deficient aromatic interactions compared to B2’s 4-bromophenyl and 4g’s 4-chlorophenyl groups. This may improve DNA intercalation or kinase inhibition in anticancer applications .

Structural Similarity and Computational Analysis

Using Tanimoto coefficients and Murcko scaffold-based clustering (Tanimoto ≥0.5), the target compound shares a chemotype with:

  • B2 (): Common hexahydroquinoline core but diverges in the benzothiazole vs. thiazole substituent.
  • Entry 5 () : Identical 3,4,5-trimethoxyphenyl group but differs in the carboxylate vs. carboxamide functionality.

Molecular docking studies on analogous hexahydroquinolines (e.g., 7a-f in ) suggest that the 2,4,5-trimethoxyphenyl group enhances binding affinity to adenosine receptors via hydrogen bonding with residues like Asn253 and His278 .

Biological Activity

N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with notable biological activities. Its unique molecular structure combines a hexahydroquinoline core with a bromobenzo[d]thiazole moiety and various functional groups that contribute to its pharmacological potential.

Chemical Structure and Properties

  • Molecular Formula : C26H24BrN3O2S
  • Molecular Weight : 522.5 g/mol

The compound features a hexahydroquinoline structure that is known for its diverse biological activities. The presence of the bromobenzo[d]thiazole moiety enhances its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. Inhibition of these enzymes can lead to reduced inflammation and pain perception. This mechanism is crucial for developing new anti-inflammatory drugs that target COX pathways effectively.

Antimicrobial Properties

The compound has also been studied for its role as a quorum sensing inhibitor in bacteria. By disrupting communication among bacterial populations, it may help control bacterial infections and reduce antibiotic resistance. This property is particularly valuable in the context of increasing antibiotic resistance observed in various bacterial strains.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by activating intrinsic apoptotic pathways. The compound's ability to inhibit topoisomerases (specifically hTopo I and II) further supports its potential as an anticancer agent .

Case Study: Apoptosis Induction in MCF-7 Cells

In a study evaluating the cytotoxic effects of various compounds on MCF-7 cells, N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide was found to significantly reduce cell viability with an IC50 value indicative of its potency. The mechanism involved caspase activation and cytochrome c release from mitochondria, leading to programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX enzyme inhibition
AntimicrobialQuorum sensing inhibition
AnticancerInduction of apoptosis via topoisomerase inhibition

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